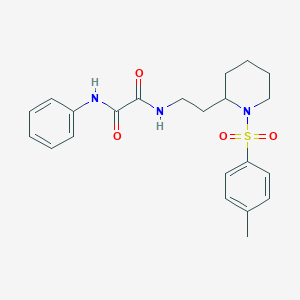

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has shown potential in various applications, particularly in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis Methodologies

A novel synthetic approach was developed to produce N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides, potentially including derivatives similar to N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

Pharmacology

The blockade of orexin-1 receptors has been studied for its effects on sleep promotion in rats, indicating a possible therapeutic application for compounds affecting similar receptors or pathways (Dugovic et al., 2009). Additionally, N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, which share structural motifs with this compound, have been identified as a novel class of potent orally active human NK1 antagonists, suggesting potential in treating conditions mediated by substance P (Ladduwahetty et al., 1996).

Materials Science

The N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) is a soluble-type nucleator with a dissolving temperature of 230 °C in poly(l-lactic acid) (PLLA) matrix, showing significant effects on the crystallization behavior of PLLA/OXA samples under thermal history and shear flow. This highlights the potential of using oxalamide derivatives in polymer processing and enhancement of material properties (Shen et al., 2016).

Mecanismo De Acción

Target of Action

It’s worth noting that the compound is recognized as a flavoring agent , suggesting that it may interact with taste receptors or other related proteins in the gustatory system.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N1-phenyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide are not well-studied. As a flavoring agent, it is likely to be ingested and come into contact with the digestive system. Its solubility in non-polar organic solvents and insolubility in water suggest that it may be absorbed in the intestines and distributed via lipoproteins in the bloodstream. The compound’s metabolism and excretion pathways remain to be elucidated.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, its solubility characteristics suggest that it may be more effective in fatty or oily environments due to its solubility in non-polar organic solvents .

Propiedades

IUPAC Name |

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S/c1-17-10-12-20(13-11-17)30(28,29)25-16-6-5-9-19(25)14-15-23-21(26)22(27)24-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOMFXXABODLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2998276.png)

![4-chloro-3-methanesulfonamido-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2998280.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 4-formylbenzoate](/img/structure/B2998286.png)

![4,5-Dimethyl-6-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2998287.png)

![5-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-2-one](/img/structure/B2998297.png)